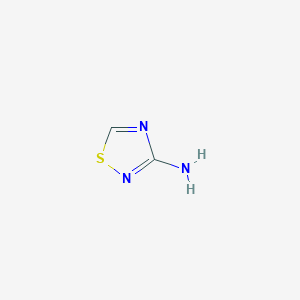
1,2,4-Thiadiazol-3-amine
Descripción general
Descripción
1,2,4-Thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1,2,4-Thiadiazol-3-amine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Safety and Hazards
Direcciones Futuras
In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 1,2,4-Thiadiazol-3-amine . Future research may focus on developing new synthesis methods, exploring more biological applications, and improving the safety profile of these compounds.
Mecanismo De Acción
Target of Action
1,2,4-Thiadiazol-3-amine has been found to exhibit significant anticancer properties . The primary targets of this compound are cancer cell lines such as LoVo and MCF-7 . These cell lines are often used in research as models for studying the mechanisms of cancer and the effects of potential anticancer drugs .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and survival of cancer cells . This interaction likely involves various biochemical reactions and pathways .
Biochemical Pathways
These pathways play crucial roles in the growth and survival of cells, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
It is known that the compound exhibits good anti-proliferative effects, suggesting that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and survival . Specifically, the compound has been found to exhibit good anti-proliferative effects, with an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that the compound is effective at inhibiting the proliferation of these cancer cells.
Análisis Bioquímico
Biochemical Properties
1,2,4-Thiadiazol-3-amine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits strong binding affinity to certain bacterial enzymes, thereby inhibiting their activity and demonstrating antimicrobial properties . Additionally, this compound has been shown to bind to DNA, affecting its replication and transcription processes . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and promoting programmed cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their structure and function . For example, the compound inhibits the activity of bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its efficacy may decrease slightly due to gradual degradation . These findings are crucial for determining the compound’s shelf life and storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including liver and kidney toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation . These metabolic processes result in the formation of several metabolites, some of which retain biological activity . The compound’s metabolism can affect its overall efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily absorbed and distributed throughout the body, with a preference for certain tissues, such as the liver and kidneys . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with appropriate reagents. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
1,2,4-Thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,3-thiadiazole. While all these compounds share a common thiadiazole ring, their chemical properties and biological activities can differ significantly:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific ring structure and the presence of an amino group, which allows for a wide range of chemical modifications and applications .
Propiedades
IUPAC Name |
1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAJRHEDWDNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604112 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-89-6 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,2,4-Thiadiazol-3-amine derivatives interact with metal surfaces to inhibit corrosion?
A1: Research suggests that this compound derivatives act as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. [] This adsorption is driven by the electron-donating properties of the molecule, particularly from sites with high electron density. Density Functional Theory (DFT) calculations have shown a correlation between the inhibition efficiency (%IE) and molecular properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). [] A higher EHOMO, indicating a greater tendency to donate electrons, is associated with stronger adsorption and therefore better inhibition. []
Q2: How does the structure of this compound derivatives influence their corrosion inhibition efficiency?
A2: The structure of this compound derivatives significantly impacts their corrosion inhibition efficiency. For example, the presence of electron-donating groups, such as -NH2 and phenyl rings, enhances the electron density of the molecule, leading to stronger adsorption onto the metal surface and better corrosion inhibition. [] Researchers have developed Quantitative Structure-Activity Relationship (QSAR) equations to predict the corrosion inhibition efficiency of different this compound derivatives based on their molecular structure. [] This highlights the importance of understanding the relationship between structure and activity for designing more effective corrosion inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


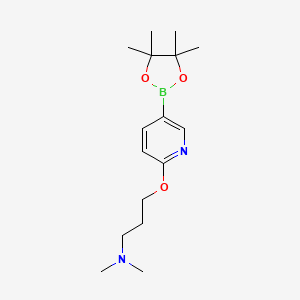
![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

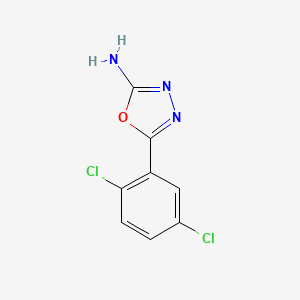
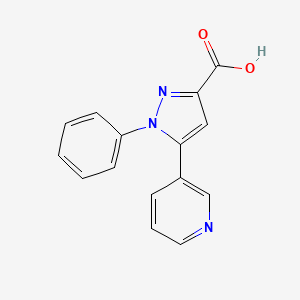

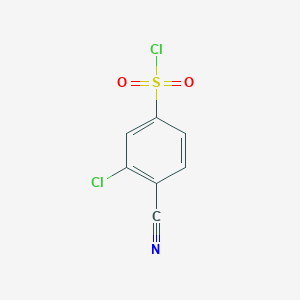
![[(5-Chlorothiophen-2-yl)methyl]hydrazine](/img/structure/B1320865.png)




![{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid](/img/structure/B1320879.png)

